6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-7-8(11-3-6)5(4-12)2-10-7/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKQGXGRZGRNTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676833 | |
| Record name | 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190312-27-6 | |
| Record name | 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190312-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The synthesis typically follows a two-step sequence :
- Bromination of the pyrrolo[3,2-b]pyridine core to introduce bromine at the 6-position.
- Formylation at the 3-position via Vilsmeier-Haack reaction to install the aldehyde group.
This approach is supported by multiple sources describing similar procedures for related compounds, adapted for the 3-carbaldehyde isomer.
Detailed Synthetic Procedure
| Step | Reaction | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Bromination | N-Bromosuccinimide (NBS) or bromine (Br2) in dichloromethane (DCM) or other inert solvents | NBS is preferred for controlled bromination; reaction temperature typically 0–25°C to avoid overbromination |
| 2 | Formylation (Vilsmeier-Haack) | Dimethylformamide (DMF) and phosphorus oxychloride (POCl3) | Reaction carried out under cooling, then warmed to room temperature or slightly elevated temperature; introduces aldehyde at 3-position |
The bromination step targets the 6-position due to electronic and steric factors inherent in the pyrrolo[3,2-b]pyridine system. The subsequent Vilsmeier-Haack reaction selectively formylates the 3-position adjacent to the nitrogen atom.
Alternative Synthetic Routes
- Palladium-catalyzed coupling reactions : For derivatives such as 6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, palladium-mediated cross-coupling has been used to introduce substituents before or after bromination/formylation steps.
- Cyclization strategies : Some methods involve constructing the pyrrolo[3,2-b]pyridine ring with pre-installed bromine or aldehyde groups, though these are less common due to synthetic complexity.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Optimization Notes |
|---|---|---|
| Bromination reagent | NBS (1.1 equiv) | Using NBS provides better regioselectivity compared to Br2 |
| Solvent | Dichloromethane, chloroform | Non-polar solvents favor selective bromination |
| Temperature | 0–25°C | Lower temperatures reduce side reactions |
| Formylation reagent ratio | DMF:POCl3 ~ 1:1.2 | Excess POCl3 ensures complete activation of DMF |
| Reaction time | Bromination: 1–3 hours; Formylation: 2–6 hours | Monitoring by TLC or HPLC recommended |
Characterization and Purity Assessment
The final product is characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the aldehyde proton (~10 ppm) and the brominated aromatic carbons.
- Mass Spectrometry (MS) : Confirms molecular weight (225.04 g/mol).
- High-Performance Liquid Chromatography (HPLC) : Purity typically >95% for research-grade material.
- Elemental Analysis : Confirms bromine content consistent with substitution pattern.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Bromination + Vilsmeier-Haack formylation | NBS, DMF, POCl3 | Electrophilic aromatic substitution + formylation | Straightforward, high regioselectivity, widely used | Requires careful control of conditions to avoid overbromination or side reactions |
| Palladium-catalyzed coupling (for derivatives) | Pd catalyst, ligands, halogenated precursors | Cross-coupling | Allows introduction of additional substituents | More complex, requires expensive catalysts |
| Cyclization with functionalized precursors | Various cyclization agents | Ring formation | Can build complex derivatives | Synthetic complexity and lower overall yield |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at position 6 undergoes substitution with nucleophiles under catalytic or thermal conditions.
Key Findings :
-
Suzuki coupling with aryl boronic acids is highly efficient for introducing aromatic groups at position 6, enabling access to FGFR-targeting derivatives .
-
Amination proceeds via Buchwald-Hartwig conditions, critical for generating bioactive intermediates.
Aldehyde Functionalization
The aldehyde group at position 3 participates in oxidation, reduction, and condensation reactions.
Key Findings :
-
The aldehyde’s oxidation to carboxylic acid enhances water solubility for biological assays.
-
Schiff base formation with amines is pivotal for synthesizing imine-linked prodrugs .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable structural diversification.
Key Findings :
-
Sonogashira coupling with terminal alkynes generates π-conjugated systems for optoelectronic applications .
-
The Heck reaction introduces vinyl groups, enhancing molecular rigidity in kinase inhibitors .
Cyclization and Ring-Opening
The pyrrolopyridine core undergoes cycloaddition and ring-modification reactions.
Key Findings :
-
Click chemistry via azide-alkyne cycloaddition creates triazole-linked bioconjugates .
-
Ring-opening with diamines yields chelating ligands for metal coordination.
Halogen Exchange
The bromine atom can be replaced by other halogens under specific conditions.
Key Findings :
Scientific Research Applications
Overview
6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C₈H₅BrN₂O. Its unique structure, characterized by a bromine atom at the 6-position and an aldehyde group at the 3-position, makes it a valuable compound in various scientific fields, particularly in chemistry and medicinal research. This article explores its applications, including its role in organic synthesis, biological activity, and potential therapeutic uses.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Bromination of 1H-pyrrolo[3,2-b]pyridine : Using bromine or N-bromosuccinimide (NBS).
- Formylation : Employing Vilsmeier-Haack reagent to introduce the aldehyde group.
These methods can be optimized for higher yields and purity, particularly in industrial applications.
Organic Synthesis
This compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. The presence of the bromine atom allows for various nucleophilic substitution reactions, while the aldehyde group can participate in condensation reactions to form imines or other derivatives.
Research indicates that this compound exhibits significant biological activity:
- Kinase Inhibition : It has been investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs). This interaction is critical for cell growth and survival, making it a promising candidate for cancer therapy due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .
Medicinal Chemistry
The compound's mechanism of action involves binding to FGFRs, inhibiting their signaling pathways essential for cellular growth. This inhibition leads to reduced cell proliferation and increased apoptosis, reinforcing its potential as a therapeutic agent in cancer treatment .
Mechanism of Action
The mechanism of action of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, it inhibits their signaling pathways, which are crucial for cell growth and survival. This inhibition leads to reduced cell proliferation and increased apoptosis, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to the pyrrolopyridine family, which includes derivatives with variations in substituent positions, halogen types, and functional groups. Key analogs and their distinctions are summarized below:
Physicochemical Properties
Research Findings and Key Insights
Synthetic Utility : The target compound’s aldehyde group enables one-step synthesis of Schiff bases, which are critical in developing antifungal agents . In contrast, carboxylate derivatives (e.g., CAS: 1222175-20-3) require additional steps for activation .
Electronic Effects: DFT calculations on BTBT (benzothienobenzothiophene) analogs suggest that electron-withdrawing groups (e.g., CHO) lower HOMO-LUMO gaps, enhancing charge transport in organic electronics .
Thermal Stability: The fused pyrrolopyridine core provides superior thermal stability (decomposition > 250°C) compared to non-fused heterocycles like indoles .
Biological Activity
6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound exhibits structural characteristics that suggest it may interact with various biological targets, making it a candidate for therapeutic applications, especially in cancer treatment.
The primary mechanism of action for this compound involves its interaction with fibroblast growth factor receptors (FGFRs) . By binding to these receptors, the compound inhibits their signaling pathways, which are crucial for cell growth and survival. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, indicating its potential as an anti-cancer agent .
Biological Activity
Research indicates that this compound exhibits significant biological activity across various assays:
- Anticancer Activity : The compound has been shown to inhibit the proliferation of cancer cell lines, suggesting its role as a potential therapeutic agent in oncology. The ability to induce apoptosis further supports its candidacy .
- Kinase Inhibition : It has been identified as a kinase inhibitor, specifically targeting FGFRs. This activity is critical as FGFRs are often implicated in tumorigenesis and cancer progression .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. The presence of the bromine atom and the aldehyde functional group provides opportunities for further functionalization through established organic synthesis methods .
Comparison with Related Compounds
A comparison of this compound with structurally similar compounds reveals insights into its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromine and aldehyde groups | Kinase inhibition; anticancer properties |
| 1H-Pyrrolo[2,3-b]Pyridine | Different substitution patterns | Potential anti-inflammatory effects |
| 1-Methyl-1H-Pyrrolo[2,3-b]Pyridine | Methyl substitution | Antimicrobial activity |
Case Studies and Research Findings
Several studies have explored the biological activities of derivatives related to this compound:
- In Vitro Studies : A study demonstrated that derivatives of pyrrolopyridines exhibited significant inhibitory effects on cancer cell lines. The compounds showed dose-dependent responses in inhibiting cell growth and inducing apoptosis .
- Antimicrobial Activity : Research has also highlighted the antimicrobial properties of similar pyrrolopyridine derivatives. These compounds displayed potent activity against various pathogens with low minimum inhibitory concentrations (MIC), suggesting a broad spectrum of biological activity .
Q & A
Basic: What synthetic routes are available for preparing 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, and how are intermediates characterized?
The compound can be synthesized via iron-mediated reduction followed by iodination. For example, (E)-2-(5-bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine is reduced with iron powder in glacial acetic acid to yield 6-bromo-1H-pyrrolo[3,2-b]pyridine. Subsequent iodination with N-iodosuccinimide in THF introduces iodine at the 3-position . Intermediates are characterized using 1H/13C NMR (e.g., δ=11.46 ppm for NH in DMSO) and HRMS (e.g., [M+H]+ calcd: 196.9709) to confirm regiochemistry and purity .
Basic: How can researchers validate the aldehyde functionality in this compound?
The aldehyde group is confirmed via FT-IR (stretching at ~1700 cm⁻¹ for C=O) and 1H NMR (singlet at ~9.8–10.0 ppm for CHO proton). Additionally, derivatization with hydroxylamine hydrochloride forms an oxime, detectable by a shift in NMR or a new LC-MS peak .
Advanced: How can low yields during iodination at the 3-position be addressed?
Low yields (e.g., 37% in ) may stem from competing side reactions or incomplete iodination. Optimize by:
- Temperature control : Maintain 0–5°C during NIS addition to minimize radical side reactions.
- Solvent choice : Use anhydrous THF with molecular sieves to prevent moisture interference.
- Purification : Gradient flash chromatography (e.g., DCM/EtOAc 99.5:0.5 to 99:1) improves separation of mono-iodinated products from di-iodinated byproducts .
Advanced: What strategies improve regioselectivity in functionalizing the pyrrolopyridine core?
Regioselectivity challenges arise due to the electron-rich pyrrole and electron-deficient pyridine moieties. Strategies include:
- Directed ortho-metalation : Use a directing group (e.g., aldehyde) to guide bromination/iodination to specific positions.
- Protection/deprotection : Temporarily protect NH with Boc groups to alter reactivity patterns .
- Computational modeling : DFT calculations predict electrophilic aromatic substitution sites based on frontier molecular orbitals .
Advanced: How can researchers design derivatives for kinase inhibition studies?
The aldehyde group allows for Schiff base formation with amines, enabling covalent binding to kinase active sites. Key steps:
Derivatization : React with hydrazines or primary amines to form hydrazones/imines.
Biological screening : Test against AAK1/GAK kinases (implicated in viral entry) using enzymatic assays .
SAR analysis : Correlate substituent effects (e.g., bromo vs. iodo) with IC50 values to refine potency .
Advanced: How to resolve contradictions in spectral data for pyrrolopyridine derivatives?
Discrepancies in NMR/MS data may arise from tautomerism (NH vs. protonated forms) or residual solvents. Mitigate by:
- Deuterated solvent screening : Compare DMSO-d6 vs. CDCl3 to identify solvent-dependent shifts.
- High-resolution MS : Confirm molecular formulas (e.g., [M+H]+ for C7H5BrN2: 196.9709 ).
- X-ray crystallography : Resolve ambiguity in regiochemistry for crystalline derivatives .
Advanced: What analytical methods quantify trace impurities in the final product?
Use HPLC-MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to detect:
- Unreacted starting materials : e.g., residual 5-bromo-3-nitropyridine.
- Byproducts : e.g., di-iodinated species or oxidation products.
- Validation : Spike with authentic standards to confirm retention times .
Basic: What safety precautions are critical when handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
